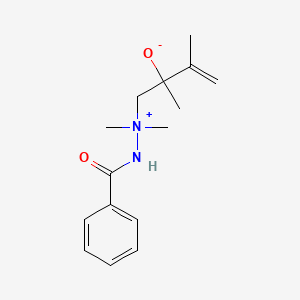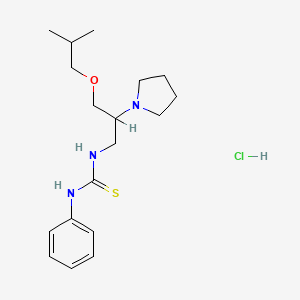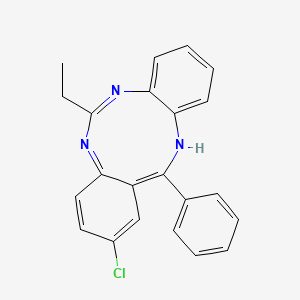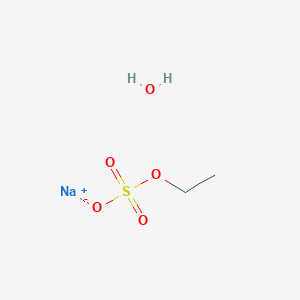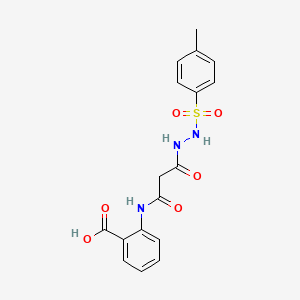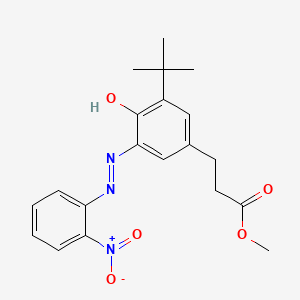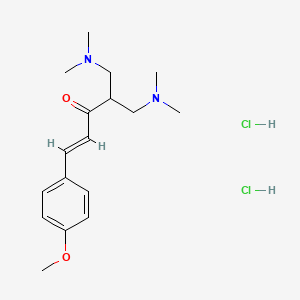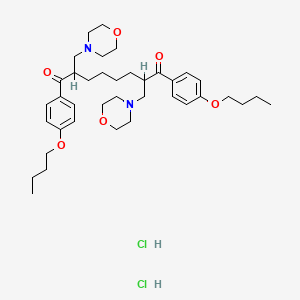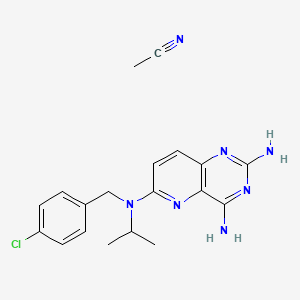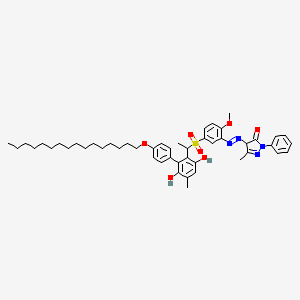
4-((5-((1-(4'-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1'-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of biphenyl derivatives, sulfonylation, azo coupling, and pyrazolone formation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl. This can be achieved through a series of reactions starting from commercially available biphenyl compounds.
Sulfonylation: The biphenyl derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Azo Coupling: The sulfonylated biphenyl derivative undergoes azo coupling with 2-methoxyphenyl diazonium salt to form the azo compound.
Pyrazolone Formation: Finally, the azo compound is reacted with phenylhydrazine and acetoacetic ester under acidic conditions to form the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include amines and hydrazines.
Substitution: Products include halogenated and nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrazolone moiety can interact with metal ions, affecting their availability and activity in biological systems.
類似化合物との比較
Similar Compounds
- 4-((5-((1-(4’-Hydroxy-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for modification, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
84304-19-8 |
|---|---|
分子式 |
C48H62N4O7S |
分子量 |
839.1 g/mol |
IUPAC名 |
4-[[5-[1-[2-(4-hexadecoxyphenyl)-3,6-dihydroxy-4-methylphenyl]ethylsulfonyl]-2-methoxyphenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C48H62N4O7S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-31-59-39-27-25-37(26-28-39)45-44(42(53)32-34(2)47(45)54)36(4)60(56,57)40-29-30-43(58-5)41(33-40)49-50-46-35(3)51-52(48(46)55)38-23-20-19-21-24-38/h19-21,23-30,32-33,36,46,53-54H,6-18,22,31H2,1-5H3 |
InChIキー |
QCDCGFUCERJMNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=CC(=C2C(C)S(=O)(=O)C3=CC(=C(C=C3)OC)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



